5-Bromo-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N’-[(E)-[5-(4-iodophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide is a complex organic compound that features a combination of bromine, iodine, furan, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-[(E)-[5-(4-iodophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodophenyl group: This step often involves the iodination of a phenyl ring using iodine and an oxidizing agent.
Formation of the pyridine-3-carbohydrazide: This can be achieved through the reaction of pyridine-3-carboxylic acid with hydrazine.
Coupling reactions: The final step involves coupling the furan and pyridine-3-carbohydrazide moieties, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonyl group in the pyridine-3-carbohydrazide moiety, potentially forming alcohol derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives of the pyridine-3-carbohydrazide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-N’-[(E)-[5-(4-iodophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and hydrazone functionalities and have been studied for their anticancer properties.
Furan-2-ylmethylene derivatives: These compounds share the furan moiety and are known for their biological activities.
Uniqueness
5-Bromo-N’-[(E)-[5-(4-iodophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide is unique due to its combination of bromine, iodine, furan, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C17H11BrIN3O2 |
---|---|
Molecular Weight |
496.1 g/mol |
IUPAC Name |
5-bromo-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H11BrIN3O2/c18-13-7-12(8-20-9-13)17(23)22-21-10-15-5-6-16(24-15)11-1-3-14(19)4-2-11/h1-10H,(H,22,23)/b21-10+ |
InChI Key |
QDHQUOPVBFRCEC-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CN=C3)Br)I |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC(=CN=C3)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.